1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene
Overview
Description
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H2Cl2F3NO2 . It is characterized by the presence of two chlorine atoms, one nitro group, and three fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the nitration of 1,2-dichloro-3-(trifluoromethyl)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Reduction: 1,2-Dichloro-5-amino-3-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can act as an electron-withdrawing group, affecting the reactivity of the compound. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
- 1,2-Dichloro-3-(trifluoromethyl)benzene
- 2-Chloro-3-(trifluoromethyl)benzaldehyde
- 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Uniqueness: 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBIBPWXIPEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633106 | |
Record name | 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-65-7 | |
Record name | 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-5-nitro-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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